3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Research Applications
Anticancer and Antitumor Activity
Compounds structurally related to the specified molecule have been investigated for their antitumor and anticancer activities. For example, studies have shown that derivatives of dibenzo[c,h][1,6]naphthyridin-6-one exhibit potent topoisomerase-I targeting activity and pronounced antitumor activity, indicating a potential avenue for cancer therapy research (Singh et al., 2003). Similarly, oxadiazoline analogs of combretastatin A-4 have demonstrated significant antiproliferative activities against multiple cancer cell lines, suggesting their potential as leads for anticancer drug development (Lee et al., 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated compounds with structural elements similar to the specified compound for their antimicrobial activity. This includes research on oxadiazole derivatives showing potential activity against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Rasool et al., 2016).
Synthetic Methodologies
Research into the synthesis of related compounds provides insights into potential synthetic routes and methodologies that could be applied to the specified compound. This includes the development of novel synthetic strategies for creating oxadiazole derivatives and related heterocyclic compounds, which are valuable for a wide range of applications in medicinal chemistry and materials science (Patil et al., 2021).
作用機序
Target of Action
The primary targets of this compound, also known as F2693-0184, are the FMS-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein (BMP) type 1 receptor ALK2 . FLT3 is a transmembrane receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . ALK2 is significantly upregulated in AML patients with FLT3 mutations compared to those with wild-type FLT3 .
Mode of Action
F2693-0184 is a dual inhibitor of FLT3 and ALK2 . It inhibits the growth of FLT3-internal tandem duplication (ITD) mutant cells at low concentrations, while wild-type FLT3 cells are affected only at high concentrations . It induces G1/G0 arrest in AML cell lines with FLT3-ITD mutations but has minimal to no effect in FLT3 wild-type AML cells .
Biochemical Pathways
F2693-0184 significantly inhibits multiple signaling proteins downstream of FLT3, such as p-STAT5 , p-ERK , as well as p-PI3K , p-mTOR , and p-S6K . Gene expression analysis revealed that treatment with F2693-0184 in FLT3-ITD cell lines significantly downregulates the serine biosynthesis pathway .
Pharmacokinetics
The compound’s ability to inhibit cell proliferation at low concentrations suggests it may have good bioavailability .
Result of Action
The result of F2693-0184 action is the significant inhibition of leukemia growth. It has been shown to prolong the survival of FLT3-ITD–mutated AML-bearing mice .
特性
IUPAC Name |
10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-27-17-8-6-7-14-15-12-21(2,28-19(14)17)23(20(24)22-15)13-9-10-16(25-3)18(11-13)26-4/h6-11,15H,5,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTANDSZEJPAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。